H-His-Arg-OH
Overview
Description
Mechanism of Action
Target of Action
H-His-Arg-OH, also known as histidine-arginine, is a dipeptide composed of the amino acids histidine and arginine. The primary targets of this compound are protein kinases, which play key roles in cellular signaling . Histidine, in particular, is known to interact with a variety of targets due to its unique molecular structure .
Mode of Action
this compound interacts with its targets through various mechanisms. Histidine can form four types of interactions: cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . The mode of action of this compound is likely to involve a combination of these interactions, depending on the specific target and the environmental conditions.
Biochemical Pathways
For instance, histidine is often a key residue in enzyme catalytic reactions , suggesting that this compound could potentially affect enzymatic pathways.
Pharmacokinetics
It is known that the adme properties of most drugs strongly depend on their ability to pass through membranes via simple diffusion . Given that this compound is a small dipeptide, it is likely to be readily absorbed and distributed throughout the body.
Result of Action
Given the known roles of histidine and arginine in protein interactions, it is likely that this compound could influence a variety of cellular processes, potentially including enzyme activity, cellular signaling, and protein synthesis .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of histidine, which in turn can influence its interaction with targets . Additionally, the presence of metallic cations could potentially influence the coordinate interactions of histidine .
Biochemical Analysis
Biochemical Properties
H-His-Arg-OH participates in several biochemical reactions. Histidine, one of the constituents of this dipeptide, is involved in the regulation of histidine metabolism in diverse taxonomic groups of bacteria . The other constituent, arginine, is recognized by members of the integrin family of cell surface receptors .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The presence of arginine in the dipeptide contributes to the specificity of cell-adhesion interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The arginine residue in the dipeptide is a key specificity determinant for integrin recognition .
Metabolic Pathways
This compound is involved in several metabolic pathways. Histidine, one of the constituents of this dipeptide, is involved in the biosynthesis of histidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using trifluoroacetic acid (TFA)
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of green chemistry principles, such as minimal-protection solid-phase peptide synthesis (MP-SPPS), has been explored to reduce the environmental impact of peptide production .
Chemical Reactions Analysis
Types of Reactions
H-His-Arg-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur at the guanidinium group of arginine.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
H-His-Arg-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It plays a role in studying protein-protein interactions and enzyme mechanisms.
Industry: It is used in the development of peptide-based drugs and other biotechnological applications .
Comparison with Similar Compounds
H-His-Arg-OH can be compared with other dipeptides and amino acid derivatives:
Histidyl-Lysine (H-His-Lys-OH): Similar to this compound but with lysine instead of arginine.
Arginyl-Histidine (H-Arg-His-OH): The reverse sequence of this compound.
Histidyl-Glutamine (H-His-Gln-OH): Contains glutamine instead of arginine.
The uniqueness of this compound lies in the specific properties conferred by the combination of histidine and arginine, such as enhanced binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBMHGRNAPJFW-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314774 | |
Record name | L-Histidyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77369-21-2 | |
Record name | L-Histidyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77369-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Histidyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Histidylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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